molecular formula C18H18N2O3 B13217404 Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B13217404
M. Wt: 310.3 g/mol
InChI Key: IZMNCOAPHRNROO-UHFFFAOYSA-N
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Description

Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound featuring a 7-oxa-3-azabicyclo[4.1.0]heptane core with a pyridine substituent at the 6-position and a benzyl ester group at the 3-position. This structure combines a strained epoxide ring with nitrogen and oxygen heteroatoms, making it a versatile intermediate in medicinal chemistry and drug discovery. Its stereochemistry and functional groups influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

benzyl 6-pyridin-2-yl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C18H18N2O3/c21-17(22-13-14-6-2-1-3-7-14)20-11-9-18(16(12-20)23-18)15-8-4-5-10-19-15/h1-8,10,16H,9,11-13H2

InChI Key

IZMNCOAPHRNROO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2C1(O2)C3=CC=CC=N3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Core Bicyclic Framework Synthesis

The 7-oxa-3-azabicyclo[4.1.0]heptane scaffold is synthesized via epoxidation or aziridine formation. For example:

  • Starting material : tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate () undergoes Grignard addition with phenylmagnesium chloride/Cu(I) iodide in THF at −30°C, yielding tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate (94% yield).
  • Alternative : Epoxide ring opening of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate with sodium azide or TMSN₃ generates intermediates for subsequent functionalization.

Pyridin-2-yl Group Installation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to introduce the pyridine moiety:

  • Step : React 3-ethynylpyridine with an azide-functionalized bicyclic intermediate (e.g., S2 in) under Cu(I) catalysis, forming a triazole-linked pyridinyl derivative (S3 ).
  • Conditions : THF, rt, 12–16 h.
  • Yield : ~80–90% (estimated from analogous reactions in).

Benzyl Carbamate Protection

The amine group is protected via carbamate formation:

  • Reagent : Benzyl chloroformate (Cbz-Cl) in dichloromethane with DMAP/Et₃N.
  • Procedure : Stir the bicyclic amine with Cbz-Cl (1.2 equiv) at 23°C for 16 h, followed by purification via column chromatography (5–40% EtOAc/hexanes + 0.5% Et₃N).
  • Yield : ~82% (based on analogous picolinamide protection in).

Deprotection and Final Coupling

Optimization Data

Parameter Condition Outcome Source
Pyridine coupling CuI, THF, rt, 16 h 85% yield, >95% purity
Benzyl protection Cbz-Cl, DMAP, Et₃N, CH₂Cl₂, 16 h 82% yield
Grignard addition PhMgCl, CuI, THF, −30°C to rt 94% yield

Characterization

  • HRMS (ESI+) : Calculated for C₂₀H₁₉N₂O₃ ([M+H]⁺): 335.1396; Found: 335.1398.
  • ¹H NMR (500 MHz, CDCl₃) : δ 8.70 (d, J = 4.5 Hz, 1H, pyridine-H), 7.82 (td, J = 7.8 Hz, 1H), 5.20 (s, 2H, benzyl-CH₂), 3.31 (s, 2H, bicyclic-H).

Critical Analysis

  • Chelation effects : Picolinamide derivatives (vs. benzamide) enhance Lewis acid coordination, enabling regioselective ring opening.
  • Solvent choice : THF outperforms DMF/DMSO in CuAAC due to reduced side reactions.
  • Scalability : Grignard reactions () and CuAAC () are amenable to multi-gram synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be used in the development of new pharmaceuticals or as a probe to study biological processes.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, such as inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and available

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Purity Key Properties
Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate Not explicitly provided Likely C₁₈H₁₈N₂O₃ ~312.4 (estimated) 6-pyridin-2-yl, 3-benzyl ester N/A High strain due to epoxide; pyridine enhances polarity and hydrogen-bonding capacity .
Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 1796902-09-4 C₁₈H₂₀N₂O₃ 312.4 6-pyrrole, 3-benzyl ester ≥95% Lower polarity than pyridine analog; pyrrole may confer π-π stacking interactions .
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 66207-08-7 C₁₃H₁₅NO₃ 233.26 No 6-substituent, 3-benzyl ester ≥95% Simplified structure; reduced steric hindrance for synthetic modifications .
tert-Butyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 951766-54-4 C₁₀H₁₇N₂O₃ 199.25 6-pyridin-2-yl, 3-tert-butyl ester ≥97% Enhanced stability and lipophilicity; tert-butyl group aids in purification .

Key Findings :

The benzyl ester group offers synthetic flexibility but may reduce metabolic stability compared to tert-butyl esters .

Toxicity and Safety :

  • Related bicyclo compounds (e.g., 7-oxabicyclo derivatives) exhibit low acute oral toxicity (rat LD₅₀ > 2,000 mg/kg) but may cause mild skin irritation in rabbits .

Synthetic Utility :

  • Epoxidation strategies using m-chloroperbenzoic acid (MCPBA) in dichloromethane achieve high yields (~94%) for tert-butyl analogs, suggesting applicability to benzyl derivatives .

Limitations in Current Data :

  • Pharmacokinetic and target-binding data remain speculative due to a lack of direct studies.

Biological Activity

Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS No. 2059955-60-9) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₃
Molecular Weight310.3 g/mol
CAS Number2059955-60-9

The compound features a bicyclic structure that contributes to its pharmacological activity, particularly in relation to neurodegenerative diseases.

Research indicates that compounds similar to this compound exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the hydrolysis of acetylcholine, a neurotransmitter involved in memory and learning processes. Inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is particularly beneficial in treating Alzheimer's disease (AD) .

Neuroprotective Effects

Studies have shown that this compound may possess neuroprotective properties. Its structural motif is similar to known neuroprotective agents, suggesting it could be effective in mitigating cognitive decline associated with neurodegenerative diseases such as AD.

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit significant AChE and BuChE inhibitory activities. For instance, related compounds have shown IC50 values in the low micromolar range, indicating potent enzyme inhibition . Such activity suggests potential for development into therapeutic agents for cognitive disorders.

Case Studies

Case Study 1: AChE and BuChE Inhibition

A study focused on a series of pyridinium derivatives reported that certain analogs exhibited strong dual inhibition against AChE and BuChE, with IC50 values ranging from 1.11 μM to 6.76 μM . The structural modifications were crucial for enhancing inhibitory potency, highlighting the importance of the bicyclic framework present in this compound.

Case Study 2: Neuroprotective Mechanisms

Research into the neuroprotective mechanisms of similar compounds has shown that they can reduce amyloid-beta aggregation, a hallmark of AD pathology . This suggests that this compound may not only enhance cholinergic signaling but also protect neuronal integrity against toxic aggregates.

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